molecular formula C17H18N2O4 B3988859 N-(2-methoxybenzyl)-N'-(2-methoxyphenyl)ethanediamide

N-(2-methoxybenzyl)-N'-(2-methoxyphenyl)ethanediamide

Cat. No. B3988859
M. Wt: 314.34 g/mol
InChI Key: GRSOHJCBUBWKDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-N'-(2-methoxyphenyl)ethanediamide, also known as MMB-Chminaca, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the class of indazole-3-carboxamide derivatives, which are structurally similar to natural cannabinoids found in the Cannabis plant. MMB-Chminaca has been used for scientific research purposes, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

N-(2-methoxybenzyl)-N'-(2-methoxyphenyl)ethanediamide exerts its effects by binding to the CB1 and CB2 receptors in the brain and other tissues. This leads to the activation of various signaling pathways, including the G-protein coupled receptor signaling pathway, which ultimately results in the modulation of neurotransmitter release and neuronal excitability. This compound has been shown to have a higher potency and efficacy than natural cannabinoids, which may be due to its unique chemical structure.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and altered perception of time and space. It has also been shown to have anti-inflammatory and neuroprotective effects, which may have potential therapeutic applications. However, this compound has also been associated with adverse effects such as seizures, psychosis, and cardiovascular complications, which highlights the need for further research into its safety and efficacy.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxybenzyl)-N'-(2-methoxyphenyl)ethanediamide in lab experiments is its high potency and efficacy, which allows for the study of the cannabinoid receptor system at lower concentrations than natural cannabinoids. It also has a longer half-life than some other synthetic cannabinoids, which may be useful for studying their long-term effects. However, this compound is also associated with a higher risk of adverse effects, which may limit its use in certain experiments or require additional safety precautions.

Future Directions

There are several future directions for research on N-(2-methoxybenzyl)-N'-(2-methoxyphenyl)ethanediamide, including the investigation of its potential as a therapeutic agent for various conditions such as chronic pain, inflammation, and neurodegenerative diseases. Further studies are also needed to understand its safety profile and potential for abuse, as well as its interactions with other drugs and medications. Additionally, the development of new synthetic cannabinoids with improved safety and efficacy profiles may be an area of future research.

Scientific Research Applications

N-(2-methoxybenzyl)-N'-(2-methoxyphenyl)ethanediamide has been used in scientific research to study the cannabinoid receptor system and its role in various physiological processes. It has been shown to bind to the CB1 and CB2 receptors with high affinity, which are the same receptors that natural cannabinoids such as THC and CBD bind to. This compound has been used to investigate the effects of synthetic cannabinoids on the central nervous system, including their potential as analgesics, anti-inflammatory agents, and neuroprotective agents.

properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-22-14-9-5-3-7-12(14)11-18-16(20)17(21)19-13-8-4-6-10-15(13)23-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSOHJCBUBWKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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